molecular formula C7H9BrIN3 B2973892 N'-amino-4-bromobenzene-1-carboximidamide hydroiodide CAS No. 2155873-17-7

N'-amino-4-bromobenzene-1-carboximidamide hydroiodide

Cat. No.: B2973892
CAS No.: 2155873-17-7
M. Wt: 341.978
InChI Key: COCNAGGHXMOUAV-UHFFFAOYSA-N
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Description

N’-amino-4-bromobenzene-1-carboximidamide hydroiodide is a chemical compound with the molecular formula C7H8BrN3·HI It is a derivative of benzene, substituted with an amino group, a bromine atom, and a carboximidamide group

Properties

IUPAC Name

N'-amino-4-bromobenzenecarboximidamide;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3.HI/c8-6-3-1-5(2-4-6)7(9)11-10;/h1-4H,10H2,(H2,9,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCNAGGHXMOUAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=NN)N)Br.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=N/N)/N)Br.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrIN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-amino-4-bromobenzene-1-carboximidamide hydroiodide typically involves the reaction of 4-bromobenzene-1-carboximidamide with an amine source under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of N’-amino-4-bromobenzene-1-carboximidamide hydroiodide may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and efficiency in the production process. Quality control measures are implemented to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-amino-4-bromobenzene-1-carboximidamide hydroiodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used to replace the bromine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

N’-amino-4-bromobenzene-1-carboximidamide hydroiodide has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-amino-4-bromobenzene-1-carboximidamide hydroiodide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N’-amino-4-bromobenzene-1-carboximidamide hydrochloride
  • N’-amino-4-bromobenzene-1-carboximidamide hydrobromide

Uniqueness

N’-amino-4-bromobenzene-1-carboximidamide hydroiodide is unique due to its specific substitution pattern and the presence of the hydroiodide group. This gives it distinct chemical properties and reactivity compared to its analogs. The hydroiodide group may influence the compound’s solubility, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

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